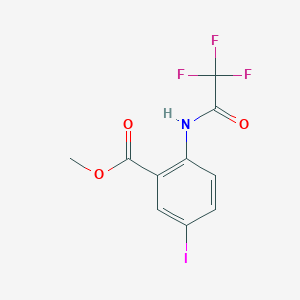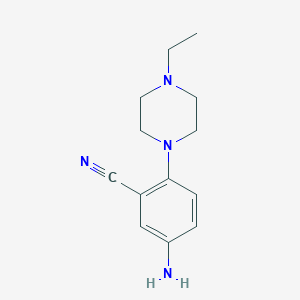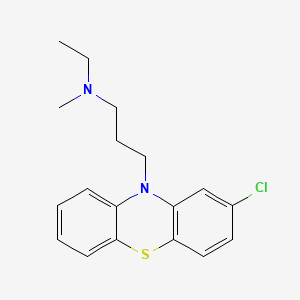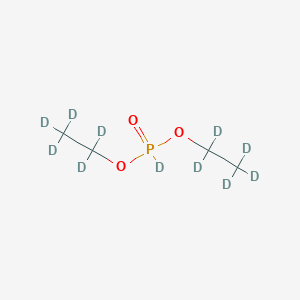
Diethyl Phosphite-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl Phosphite-d11 is a deuterated derivative of diethyl phosphite, an organophosphorus compound with the formula (C2H5O)2P(O)H. This compound is widely used in organic synthesis due to its high reactivity, particularly the P-H bond. This compound is a colorless liquid and is often employed as a reagent for generating other organophosphorus compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl Phosphite-d11 can be synthesized through the reaction of phosphorus trichloride with ethanol. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite can be formed instead .
Industrial Production Methods
Industrial production of diethyl phosphite typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl Phosphite-d11 undergoes various types of reactions, including:
Hydrolysis: Diethyl phosphite hydrolyzes to give phosphorous acid, accelerated by hydrogen chloride.
Transesterification: When treated with an alcohol, diethyl phosphite undergoes transesterification, producing different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide allows for alkylation at the phosphorus atom.
Reaction with Grignard Reagents: This reaction results in initial deprotonation followed by displacement of the ethoxy groups, forming secondary phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, Grignard reagents, and various alcohols. Conditions often involve the use of bases or catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include phosphorous acid, different phosphites, and secondary phosphine oxides .
Aplicaciones Científicas De Investigación
Diethyl Phosphite-d11 has a wide range of applications in scientific research:
Mecanismo De Acción
Diethyl Phosphite-d11 exerts its effects primarily through its high reactivity, particularly the P-H bond. This reactivity allows it to participate in various chemical reactions, forming new compounds. In biological systems, it can act as a cholinesterase inhibitor, contributing to the inactivation of the neurotransmitter acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Diethyl Phosphite-d11 include:
Diethyl Phosphite: The non-deuterated version, with similar reactivity and applications.
Triethyl Phosphite: Formed under similar conditions but in the presence of a base.
Dimethyl Phosphite: Another phosphite with similar properties but different alkyl groups.
Uniqueness
This compound is unique due to its deuterated nature, which can be advantageous in certain research applications, such as NMR spectroscopy, where the presence of deuterium can provide clearer results and insights .
Propiedades
Fórmula molecular |
C4H11O3P |
|---|---|
Peso molecular |
149.17 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentadeuterio-2-[deuterio(1,1,2,2,2-pentadeuterioethoxy)(2H)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,8D |
Clave InChI |
MJUJXFBTEFXVKU-RVMHOJEHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)([2H])OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOP(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
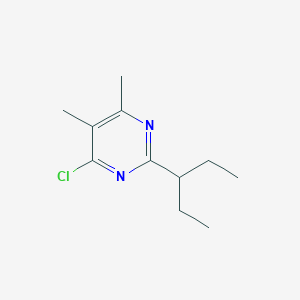
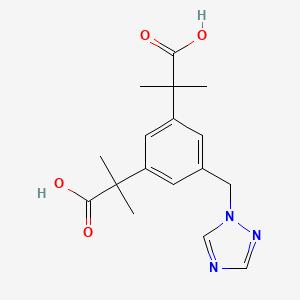
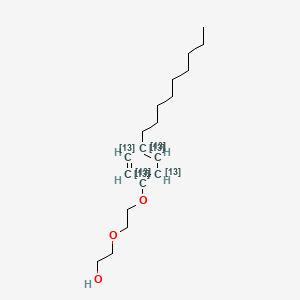

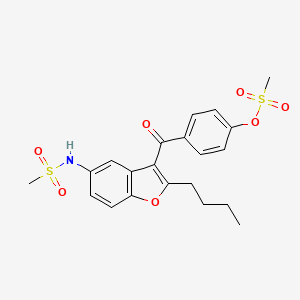
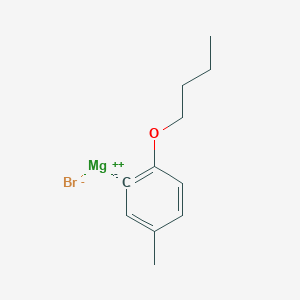

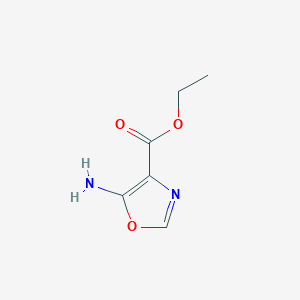
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
